molecular formula C15H24Si2 B3050474 Silane, 1H-indene-1,3-diylbis[trimethyl- CAS No. 26205-38-9

Silane, 1H-indene-1,3-diylbis[trimethyl-

Cat. No.: B3050474
CAS No.: 26205-38-9
M. Wt: 260.52 g/mol
InChI Key: IMUNAXCUWTTXFY-UHFFFAOYSA-N
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Description

Silane, 1H-indene-1,3-diylbis[trimethyl- is a chemical compound with the molecular formula C15H24Si2. It is a silane derivative, characterized by the presence of silicon atoms bonded to organic groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, 1H-indene-1,3-diylbis[trimethyl- typically involves the reaction of indene derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Silane, 1H-indene-1,3-diylbis[trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Silane, 1H-indene-1,3-diylbis[trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, 1H-indene-1,3-diylbis[trimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, 1H-indene-1,3-diylbis[trimethyl- involves its interaction with molecular targets through the formation of stable complexes. The silicon atoms in the compound can form strong bonds with oxygen and other electronegative elements, facilitating various chemical reactions. The pathways involved include the formation of silanol intermediates and subsequent reactions leading to the desired products.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indene-1,1-diylbis(trimethylsilane)
  • 1H-Indene-1,2-diylbis(trimethylsilane)

Uniqueness

Silane, 1H-indene-1,3-diylbis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and forms more stable complexes with certain reagents, making it valuable in specific applications.

Properties

IUPAC Name

trimethyl-(3-trimethylsilyl-1H-inden-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24Si2/c1-16(2,3)14-11-15(17(4,5)6)13-10-8-7-9-12(13)14/h7-11,14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUNAXCUWTTXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C=C(C2=CC=CC=C12)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479379
Record name Silane, 1H-indene-1,3-diylbis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26205-38-9
Record name Silane, 1H-indene-1,3-diylbis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, 1H-indene-1,3-diylbis[trimethyl-
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